

Spectroscopic Profile of 1-Chloro-5-iodopentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-5-iodopentane

Cat. No.: B1345565

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-5-iodopentane** (CAS No: 60274-60-4), a valuable bifunctional haloalkane intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly accessible, fully assigned raw data for this specific compound, this guide combines reported data with predicted values derived from established spectroscopic principles and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Chloro-5-iodopentane**.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Position	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (CH ₂ -Cl)	3.54	Triplet (t)	2H	6.6
H-2	1.83	Quintet	2H	7.1
H-3	1.51	Quintet	2H	7.2
H-4	1.90	Quintet	2H	7.0
H-5 (CH ₂ -I)	3.20	Triplet (t)	2H	6.8

Note: Predictions are based on established increments for haloalkanes and analysis of similar structures.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Position	Chemical Shift (δ, ppm)
C-1 (-CH ₂ -Cl)	44.8
C-2	32.1
C-3	29.8
C-4	33.2
C-5 (-CH ₂ -I)	6.5

Note: Predicted chemical shifts are based on additivity rules and comparison with compounds like 1-chloropentane and 1-iodopentane.[\[1\]](#)

IR (Infrared) Spectroscopy Data

Sample: Neat, Liquid

Frequency (cm ⁻¹)	Intensity	Assignment
2935-2860	Strong	C-H stretching (alkane CH ₂)
1465	Medium	C-H bending (scissoring)
1250	Medium	C-I stretching
725	Strong	C-Cl stretching
645	Strong	-(CH ₂) _n - rocking

Note: IR peak assignments are based on characteristic vibrational frequencies for alkyl halides. The IR spectra of this compound in liquid and solid states have been previously studied.[2]

MS (Mass Spectrometry) Data

Method: Electron Ionization (EI)

m/z	Relative Abundance (%)	Proposed Fragment
232/234	<1	[M] ⁺ (Molecular Ion, Cl isotope pattern)
105	High	[C ₅ H ₁₀ Cl] ⁺ (Loss of I)
69	Base Peak	[C ₅ H ₉] ⁺ (Loss of I and HCl)
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Note: The fragmentation pattern is consistent with that of long-chain haloalkanes. The most prominent peaks reported by the NIST Mass Spectrometry Data Center are at m/z 69, 41, and 105.[3] The molecular ion is expected to be of very low abundance due to the lability of the C-I bond.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of **1-Chloro-5-iodopentane** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32, averaged to improve signal-to-noise.
 - Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the TMS signal at 0 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, averaged to achieve adequate signal-to-noise.
 - Processing: Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the central peak of the CDCl_3 triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **1-Chloro-5-iodopentane** is a liquid at room temperature, the spectrum is acquired using a neat sample. A single drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
 - Sample Scan: The sample is applied, and the spectrum is recorded.
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32 scans are co-added for both the background and sample spectra to improve the signal-to-noise ratio.
 - Processing: The final spectrum is presented in transmittance mode after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

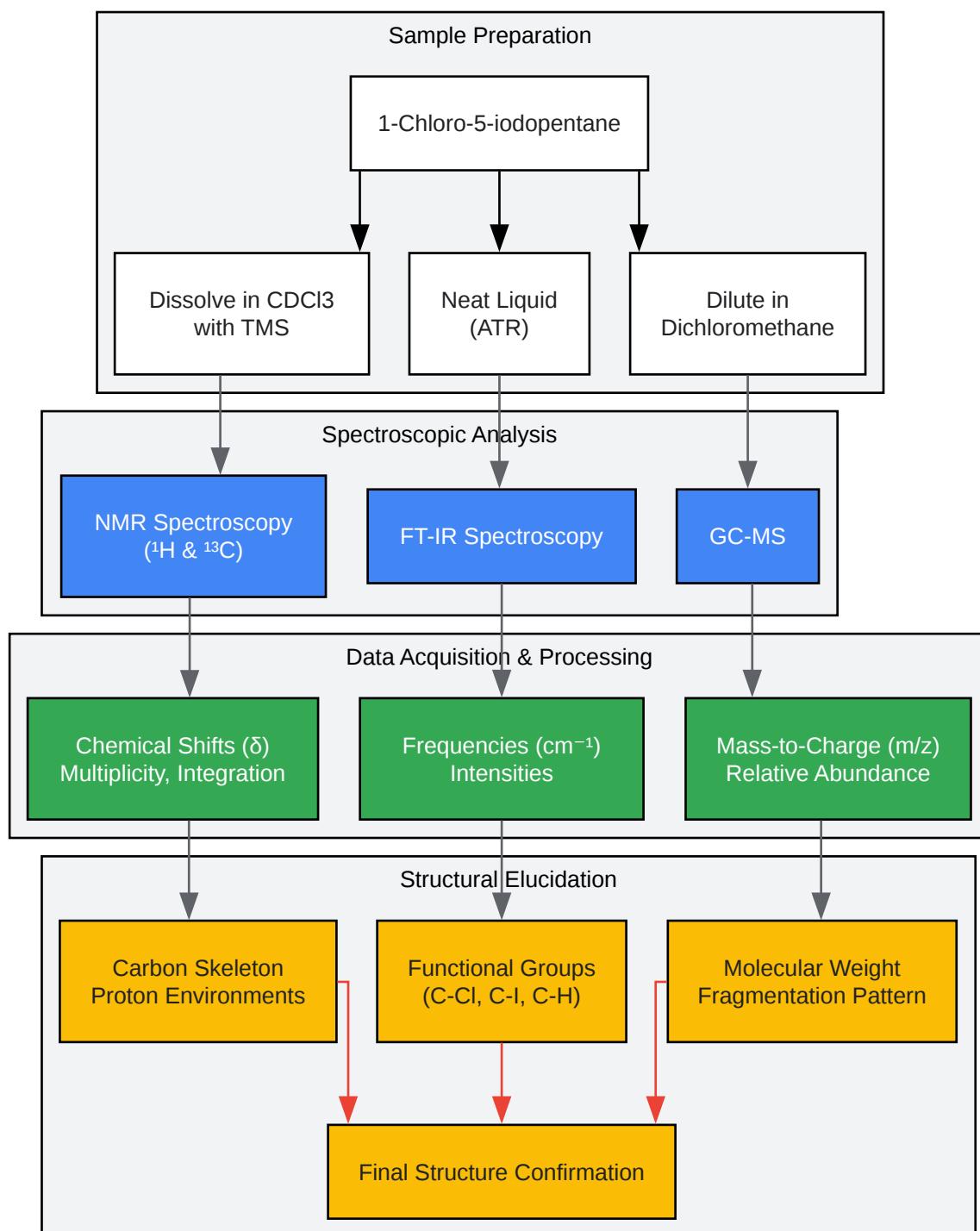
- Sample Preparation: A dilute solution of **1-Chloro-5-iodopentane** is prepared by dissolving 10 μL of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography Method:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl methylpolysiloxane).

- Injection Volume: 1 μ L.
- Injector Temperature: 250 °C.
- Split Ratio: 50:1.
- Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Mass Spectrometry Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 35 to 300.
 - Data Acquisition: Full scan mode.
 - Processing: The resulting total ion chromatogram (TIC) is analyzed, and the mass spectrum corresponding to the chromatographic peak of **1-Chloro-5-iodopentane** is extracted and background-subtracted.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-Chloro-5-iodopentane**.

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Caption: Workflow for the spectroscopic identification of **1-Chloro-5-iodopentane**.

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